molecular formula C27H29N3O2 B13379290 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide

4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide

Cat. No.: B13379290
M. Wt: 427.5 g/mol
InChI Key: NCSWDZUXLJNPKJ-MQZDSHHCSA-N
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Description

This compound features a hydrazino-oxobutanamide core with a 3-(4-isopropylphenyl)-2-methylpropenylidene substituent and a 1-naphthyl group at the terminal amide. The 1-naphthyl group enhances aromatic stacking interactions, while the isopropylphenyl moiety contributes to lipophilicity. Spectral characterization (e.g., IR, $^{1}\text{H}$-NMR) would confirm key functional groups, such as the C=O stretch (~1680 cm$^{-1}$) and NH vibrations (~3300 cm$^{-1}$), consistent with hydrazine derivatives .

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

N'-[[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-N-naphthalen-1-ylbutanediamide

InChI

InChI=1S/C27H29N3O2/c1-19(2)22-13-11-21(12-14-22)17-20(3)18-28-30-27(32)16-15-26(31)29-25-10-6-8-23-7-4-5-9-24(23)25/h4-14,17-19H,15-16H2,1-3H3,(H,29,31)(H,30,32)/b20-17-,28-18?

InChI Key

NCSWDZUXLJNPKJ-MQZDSHHCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C)\C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a hydrazine derivative to react with an aldehyde or ketone to form a hydrazone intermediate. This intermediate is then further reacted with a naphthyl-substituted oxobutanamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chloro-2-Methylphenyl)-4-{2-[3-(4-Isopropylphenyl)-2-Methyl-2-Propenylidene]Hydrazino}-4-Oxobutanamide

  • Structural Difference : The terminal amide group is substituted with a 4-chloro-2-methylphenyl group instead of 1-naphthyl.
  • Impact: Molecular Weight: Lower molar mass (425.95 g/mol vs. ~430–450 g/mol for the target compound) due to smaller aryl substitution.

4-[2-(Anthracen-9-Ylmethylidene)Hydrazino]-N-(3-Chlorophenyl)-4-Oxobutanamide

  • Structural Difference : Anthracene replaces the isopropylphenyl-propenylidene system.
  • Impact :
    • Electronic Properties : Extended π-conjugation from anthracene increases UV-Vis absorbance, useful in photodynamic applications.
    • Solubility : Reduced solubility due to higher hydrophobicity compared to the target compound .

4-[2-(1-Acetyl-2-Oxopropylidene)Hydrazino]-N,N-Diethylbenzenesulfonamide

  • Structural Difference : Sulfonamide group replaces the oxobutanamide core.
  • Impact :
    • Solubility : Sulfonamide enhances water solubility (pKa ~4.91) via ionization.
    • Pharmacokinetics : Diethyl substitution may improve metabolic stability but reduce membrane permeability .

4-[2-(Diphenylacetyl)Hydrazino]-4-Oxo-N-Phenylbutanamide

  • Structural Difference : Diphenylacetyl group replaces the propenylidene-isopropylphenyl system.
  • Impact :
    • Steric Effects : Bulky diphenyl groups may hinder binding to flat enzymatic pockets.
    • Lipophilicity : Increased logP value, favoring blood-brain barrier penetration .

Key Research Findings

Physicochemical Properties

  • Melting Point : Expected to exceed 150°C due to the rigid naphthyl group (cf. 96–98°C for T3D4711 in ).
  • Solubility : Lower aqueous solubility compared to sulfonamide analogs (e.g., ) but higher than anthracene derivatives .

Biological Activity

The compound 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O2C_{20}H_{24}N_{4}O_{2} with a molecular weight of approximately 356.43 g/mol. The structure features a hydrazine group, which is known to enhance biological activity through various mechanisms.

1. Antinociceptive Activity

Recent studies have indicated that derivatives of hydrazones, particularly those similar to the compound , exhibit significant antinociceptive properties. For instance, compounds containing hydrazine moieties have been evaluated for their analgesic effects using standard tests such as the writhing test and hot plate test. These tests measure the ability of a compound to reduce pain responses in animal models.

  • Case Study : A study on oxazol-5(4H)-ones demonstrated that compounds with similar structural features showed notable analgesic activity, suggesting that the hydrazine component may contribute similarly to the antinociceptive effects observed in this compound .

2. Anti-inflammatory Activity

The anti-inflammatory potential of hydrazone derivatives has been explored through various in vitro and in vivo models. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators.

  • Research Findings : Compounds structurally related to our target have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Molecular docking studies suggest that these compounds can effectively bind to COX-2, further supporting their anti-inflammatory potential .

3. Antimicrobial Activity

Hydrazone derivatives have also been assessed for their antimicrobial properties against various pathogens. The presence of aromatic rings and functional groups enhances their interaction with microbial membranes.

  • Findings : Similar compounds have demonstrated activity against bacteria and fungi, indicating that our compound may possess comparable antimicrobial properties .

The biological activity of 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide can be attributed to several mechanisms:

  • Receptor Interaction : The hydrazine moiety may facilitate binding to specific receptors involved in pain and inflammation pathways.
  • Inhibition of Enzymes : The compound may inhibit key enzymes such as COX-1 and COX-2, leading to reduced synthesis of inflammatory mediators.
  • Molecular Docking Studies : Computational studies suggest favorable interactions with active sites of target enzymes, enhancing the understanding of its pharmacodynamics .

Data Tables

Activity TypeMethodologyResults Summary
AntinociceptiveWrithing testSignificant reduction in pain response observed
Anti-inflammatoryCOX inhibition assaysEffective inhibition of COX enzymes
AntimicrobialDisk diffusion methodActive against multiple bacterial strains

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